8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine 8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709781
InChI: InChI=1S/C12H14FN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2
SMILES: C1CC2=C(C1)C(=C3CCCC3=C2N)F
Molecular Formula: C12H14FN
Molecular Weight: 191.24 g/mol

8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

CAS No.:

Cat. No.: VC13709781

Molecular Formula: C12H14FN

Molecular Weight: 191.24 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine -

Specification

Molecular Formula C12H14FN
Molecular Weight 191.24 g/mol
IUPAC Name 8-fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Standard InChI InChI=1S/C12H14FN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2
Standard InChI Key PMOAFDBPQNDDTA-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C(=C3CCCC3=C2N)F
Canonical SMILES C1CC2=C(C1)C(=C3CCCC3=C2N)F

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Effects

The compound’s bicyclic indacene backbone consists of two fused cyclohexene rings, creating a rigid, planar structure that enhances electronic conjugation. The fluorine atom at the 8-position introduces significant electronegativity, polarizing adjacent bonds and influencing electron distribution across the aromatic system. This substitution reduces electron density at the 4-position, where the amine group (NH2-\text{NH}_2) acts as both a hydrogen bond donor and a site for further functionalization .

Table 1: Structural Comparison with Related Indacene Derivatives

Compound NameSubstituent (Position)Molecular FormulaMolecular Weight (g/mol)
8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amineF (8), NH₂ (4)C₁₂H₁₄FN191.24
8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amineI (8), NH₂ (4)C₁₂H₁₄IN285.15
8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amineNO₂ (8), NH₂ (4)C₁₂H₁₄N₂O₂218.26
1,2,3,5,6,7-Hexahydro-s-indacen-4-amineH (8), NH₂ (4)C₁₂H₁₅N173.25

Data sourced from

The fluorine atom’s small atomic radius (0.64 Å) minimizes steric hindrance compared to bulkier halogens like iodine (1.39 Å), enabling tighter binding in biological systems . Additionally, the amine group’s basicity (pKa4.38\text{p}K_a \approx 4.38) facilitates protonation under physiological conditions, enhancing solubility in aqueous environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically begins with the parent compound, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 63089-56-5), which is prepared via catalytic hydrogenation of indacene precursors . Fluorination at the 8-position is achieved through electrophilic aromatic substitution (EAS) using fluorine gas (F2\text{F}_2) or fluorinating agents like Selectfluor®\text{Selectfluor}^{®} under controlled conditions .

Key Steps in Synthesis:

  • Hydrogenation: Indacene derivatives are hydrogenated over palladium catalysts to yield the hexahydro-s-indacen-4-amine backbone .

  • Fluorination: The EAS reaction introduces fluorine at the 8-position, requiring temperatures of 0–5°C to minimize side reactions .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >97% purity, as confirmed by HPLC .

Challenges in Scale-Up

Fluorination reactions often face challenges such as over-fluorination and decomposition due to fluorine’s high reactivity. Recent advances in microreactor technology have improved yield (up to 78%) by enhancing heat and mass transfer during exothermic fluorination steps .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point range of 82–84°C, similar to its non-fluorinated analog . Its predicted boiling point (323.4°C) reflects increased volatility compared to the iodo derivative (bp >350°C) . Solubility profiles show moderate dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform, with limited solubility in water (<0.1 mg/mL at 25°C) .

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 6.72 (s, 1H, aromatic), 3.45 (br s, 2H, NH₂), 2.90–2.70 (m, 4H, cyclohexenyl), 1.95–1.70 (m, 8H, aliphatic) .

  • 19F NMR^{19}\text{F NMR} (376 MHz, CDCl₃): δ -112.5 ppm (s, 1F) .

  • IR (KBr): 3370 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic), 1220 cm⁻¹ (C–F) .

Biological Activity and Applications

Materials Science Applications

In organic electronics, the compound serves as a building block for fluorinated polycyclic aromatic hydrocarbons (PAHs). Its rigid structure and low LUMO energy (-1.8 eV) enable applications in n-type organic semiconductors, with hole mobility values of 0.12 cm²/V·s measured in thin-film transistors .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing fluorine with iodine increases molecular weight by 49% (191.24 vs. 285.15 g/mol) but enhances radiolabeling potential for imaging applications . Conversely, nitro derivatives (e.g., 8-nitro analog) exhibit stronger electron-withdrawing effects, reducing aromaticity and altering redox properties .

Electronic Properties

Density functional theory (DFT) calculations reveal that fluorine substitution lowers the HOMO energy (-5.2 eV vs. -4.9 eV for the parent compound), improving oxidative stability . This makes the fluoro derivative preferable for high-voltage organic battery applications.

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